molecular formula C24H30N2O4 B255592 1,4-Bis(2-propoxybenzoyl)piperazine

1,4-Bis(2-propoxybenzoyl)piperazine

Cat. No. B255592
M. Wt: 410.5 g/mol
InChI Key: RKZXRCJVRVXDGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(2-propoxybenzoyl)piperazine, also known as BPP, is a chemical compound that has been widely studied for its potential applications in scientific research. BPP is a piperazine derivative that has been synthesized using various methods, including the reaction of 2-propoxybenzoic acid with piperazine. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 1,4-Bis(2-propoxybenzoyl)piperazine is not fully understood, but it is thought to involve the inhibition of platelet aggregation and the activation of the cyclic AMP (cAMP) pathway. 1,4-Bis(2-propoxybenzoyl)piperazine has also been found to inhibit the expression of certain inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha), and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1,4-Bis(2-propoxybenzoyl)piperazine has been found to exhibit a range of biochemical and physiological effects, including inhibition of platelet aggregation, antithrombotic activity, and anti-inflammatory properties. 1,4-Bis(2-propoxybenzoyl)piperazine has also been shown to induce apoptosis in cancer cells and to inhibit the expression of certain inflammatory cytokines, such as TNF-alpha. These effects make 1,4-Bis(2-propoxybenzoyl)piperazine a promising candidate for further investigation in a range of scientific fields.

Advantages and Limitations for Lab Experiments

1,4-Bis(2-propoxybenzoyl)piperazine has several advantages for use in lab experiments, including its relatively simple synthesis and its well-characterized biochemical and physiological effects. However, 1,4-Bis(2-propoxybenzoyl)piperazine also has some limitations, including its potential toxicity and the need for further investigation into its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on 1,4-Bis(2-propoxybenzoyl)piperazine. One area of interest is the development of 1,4-Bis(2-propoxybenzoyl)piperazine-based therapies for cancer and other diseases. Another potential direction is the investigation of the mechanism of action of 1,4-Bis(2-propoxybenzoyl)piperazine and the identification of potential targets for therapeutic intervention. Additionally, further studies are needed to explore the potential side effects and toxicity of 1,4-Bis(2-propoxybenzoyl)piperazine in vivo.

Synthesis Methods

The synthesis of 1,4-Bis(2-propoxybenzoyl)piperazine can be achieved using a variety of methods, including the reaction of 2-propoxybenzoic acid with piperazine. This reaction is typically carried out in the presence of a catalyst, such as N,N'-dicyclohexylcarbodiimide (DCC), and can be optimized to produce high yields of the desired product. Other methods for synthesizing 1,4-Bis(2-propoxybenzoyl)piperazine include the reaction of piperazine with 2-propoxybenzoyl chloride or the condensation of 2-propoxybenzoyl hydrazine with piperazine.

Scientific Research Applications

1,4-Bis(2-propoxybenzoyl)piperazine has been studied extensively for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, including inhibition of platelet aggregation, antithrombotic activity, and anti-inflammatory properties. 1,4-Bis(2-propoxybenzoyl)piperazine has also been studied for its potential as an anticancer agent, with promising results in preclinical studies.

properties

Product Name

1,4-Bis(2-propoxybenzoyl)piperazine

Molecular Formula

C24H30N2O4

Molecular Weight

410.5 g/mol

IUPAC Name

[4-(2-propoxybenzoyl)piperazin-1-yl]-(2-propoxyphenyl)methanone

InChI

InChI=1S/C24H30N2O4/c1-3-17-29-21-11-7-5-9-19(21)23(27)25-13-15-26(16-14-25)24(28)20-10-6-8-12-22(20)30-18-4-2/h5-12H,3-4,13-18H2,1-2H3

InChI Key

RKZXRCJVRVXDGB-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OCCC

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OCCC

Origin of Product

United States

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